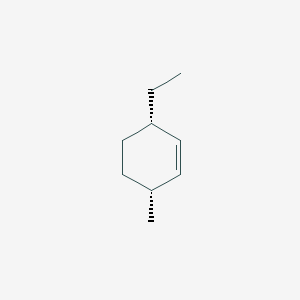

(3S,6R)-3-Ethyl-6-methylcyclohex-1-ene

Description

Properties

CAS No. |

62088-35-1 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

IUPAC Name |

(3S,6R)-3-ethyl-6-methylcyclohexene |

InChI |

InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h4,6,8-9H,3,5,7H2,1-2H3/t8-,9+/m0/s1 |

InChI Key |

LWYLETZXGBWUPB-DTWKUNHWSA-N |

Isomeric SMILES |

CC[C@H]1CC[C@H](C=C1)C |

Canonical SMILES |

CCC1CCC(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene can be achieved through several methods. One common approach involves the selective hydrogenation of a precursor compound, such as a substituted cyclohexadiene, under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3-Ethyl-6

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene with structurally related cyclohexene derivatives, focusing on substituents, stereochemistry, and analytical methodologies.

Structural Analogs with Varied Substituents

- Ethyl 6-Methyl-2-oxocyclohex-3-enecarboxylate : This compound features a ketone and an ethoxycarbonyl group, unlike the ethyl and methyl substituents in the target molecule. The presence of the electron-withdrawing ketone group likely alters its reactivity (e.g., increased susceptibility to nucleophilic attack) compared to the purely hydrocarbon-substituted target compound .

- (6S)-3-Methylidene-6-(propan-2-yl)cyclohex-1-ene: Contains a methylidene (CH₂=CH–) group at C-3 and an isopropyl group at C-5.

Stereoisomers and Enantiomers

- (±)-(3R,6S)-3-Isopropyl-6-methyl-1-cyclohexene : A racemic mixture with inverted stereochemistry (3R,6S) and a bulkier isopropyl group at C-3. The increased steric hindrance from the isopropyl group may reduce conformational flexibility and influence intermolecular interactions (e.g., crystallization behavior) .

- (3S,6R,10R*)-2 : A structurally complex analog with additional stereocenters (e.g., C-10). The configuration at C-3 and C-6 matches the target compound, but the extended structure (e.g., a deca-dienyl chain in related derivatives) introduces distinct physicochemical properties, such as polarity and solubility .

Analytical Methodologies

- NOE Correlations and Mosher Method: Used to assign configurations in the target compound and derivatives like 2-((3S,6R)-6-((6E,8E)-deca-6,8-dienyl)-1,2-dioxan-3-yl) acetic acid. These experimental techniques are robust for relative stereochemical determination but may require complementary computational validation for absolute configurations .

- Quantum Chemical Calculations : Critical for resolving ambiguities in compounds like (3S,6R,10R*)-2, where experimental data alone are insufficient. Methods such as TDDFT ECD calculations and DP4+ probability analysis enhance confidence in stereochemical assignments .

Data Table: Comparative Analysis of Cyclohexene Derivatives

Research Findings and Discussion

- Stereochemical Impact : The (3S,6R) configuration in the target compound minimizes steric clashes between substituents, favoring a chair-like cyclohexene conformation. In contrast, the (3R,6S)-isopropyl analog may adopt alternate conformations due to steric bulk.

- Substituent Effects : Electron-withdrawing groups (e.g., ketones in ) increase polarity and reactivity, whereas hydrocarbon substituents (ethyl/methyl) enhance hydrophobicity.

- Methodological Gaps : Some analogs lack detailed stereochemical validation, highlighting the need for standardized protocols combining experimental and computational approaches.

Q & A

Basic Research Questions

Q. How can the stereochemistry of (3S,6R)-3-Ethyl-6-methylcyclohex-1-ene be confirmed experimentally?

- Methodological Answer : Combine nuclear Overhauser effect (NOE) NMR correlations with quantum chemical calculations (e.g., MPW1PW91/6-31+G(d,p) level) to resolve ambiguous configurations. For example, comparative DP4+ probability analysis statistically validates the most probable stereoisomer by matching computed 13C NMR shifts to experimental data .

Q. What computational parameters are critical for predicting physicochemical properties of this compound?

- Methodological Answer : Key parameters include:

- XlogP (2.0): Predicts hydrophobicity and membrane permeability.

- Topological polar surface area (17.1 Ų): Indicates hydrogen-bonding potential.

- Molecular weight (152.12 g/mol): Influences diffusion and solubility.

These are derived from density functional theory (DFT) calculations and validated against experimental databases like NIST .

Q. What safety protocols are essential during synthesis or handling?

- Methodological Answer : Conduct a pre-experiment hazard analysis (e.g., thermal stability, flammability) using ACS guidelines. Implement measures such as:

- Avoiding ignition sources (P210) .

- Using fume hoods for volatile intermediates.

- Referencing risk assessment frameworks from Laboratory Prudent Practices .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments using conflicting NMR data?

- Methodological Answer : Apply Bayesian DP4+ analysis to evaluate competing diastereomeric models. For example, discrepancies between NOE correlations and calculated shifts can be resolved by comparing computed 13C NMR data (MPW1PW91-SCRF) with experimental values, prioritizing configurations with the highest DP4+ probability (>95%) .

Q. How can thermodynamic vs kinetic control be differentiated in cyclohexene derivative synthesis?

- Methodological Answer :

- Monitor reaction progression using variable-temperature NMR to detect intermediates.

- Calculate activation energies (ΔG‡) via DFT (B3LYP/6-31G(d)) to identify dominant pathways.

- Compare product ratios under varying conditions (e.g., temperature, catalyst loading) to infer control mechanisms .

Q. What statistical methods validate structural data against computational predictions?

- Methodological Answer : Use multivariate analysis (e.g., principal component analysis (PCA)) to quantify spectral agreement. For instance, R² values >0.95 between experimental and computed 13C NMR data (Cam-B3LYP/Def2SVP) confirm structural assignments, while outliers highlight potential errors .

Q. How to optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during key steps.

- Analyze enantiomeric excess (ee) via chiral HPLC or TDDFT-ECD calculations.

- Cross-validate results with X-ray crystallography or vibrational circular dichroism (VCD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.